2-(4-Methoxyphenoxy)propanoic acid - 13794-15-5

2-(4-Methoxyphenoxy)propanoic acid

Catalog Number: EVT-295073
CAS Number: 13794-15-5
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-Methoxyphenoxy)propanoic acid (PMP) is an organic compound found naturally in roasted Arabica coffee beans [, ]. It is authorized as a flavoring agent [, ] and has gained significant attention in food science research due to its ability to selectively inhibit sweetness perception. PMP exists as two enantiomers due to the chiral center at the second carbon atom.

Molecular Structure Analysis

While the provided literature mentions structural studies on PMP [], specific details about its molecular structure analysis are not available.

Mechanism of Action

PMP acts as a selective competitive inhibitor of sweet taste []. Research suggests that it may interact with sweet taste receptors, potentially by binding to them and blocking the binding of sweet molecules []. This interaction hinders the typical sweet taste transduction pathway, leading to reduced sweetness perception. Additionally, pre-rinsing with PMP has shown both inhibitory and enhancing effects on sweetness, indicating a possible sensitization of sweetener receptors upon exposure [].

Applications

Food Science and Sensory Analysis:

  • Sweetness Inhibitor: PMP effectively reduces the sweetness intensity of various sweeteners, including sugars, terpenoid glycosides, dipeptide derivatives, N-sulfonylamides, polyhydric alcohols, dihydrochalcone, protein (thaumatin), and sulfamate [, ].
  • Sweetness Modification: PMP can be incorporated into food products like pound cakes to modulate sweetness perception, particularly in formulations with high sugar content []. This allows for the creation of reduced-sugar products without compromising on desired sweetness levels.
  • Shelf-Life and Texture Improvement: Studies suggest that PMP might contribute to extending the shelf life and enhancing the texture of baked goods like pound cakes [].
  • Taste Research Tool: PMP serves as a valuable tool for investigating the complexities of taste perception, particularly in understanding the mechanisms of sweet taste and its interaction with other taste modalities [, ].

Analytical Chemistry:

  • Chirality Analysis: PMP's chirality makes it relevant in analytical chemistry for chiral separation techniques. Researchers have analyzed the enantiomeric ratios of PMP in roasted coffee beans using chiral high-performance liquid chromatography [].

Properties

CAS Number

13794-15-5

Product Name

2-(4-Methoxyphenoxy)propanoic acid

IUPAC Name

2-(4-methoxyphenoxy)propanoic acid

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)

InChI Key

MIEKOFWWHVOKQX-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC

Solubility

Soluble in water and propylene glycol, slightly soluble in fat
Miscible at room temperature (in ethanol)

Synonyms

2-(4-methoxyphenoxy)propanoic acid
2-(p-methoxyphenoxy)propanoate
2-PMP-PA
Na-PMP

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC

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